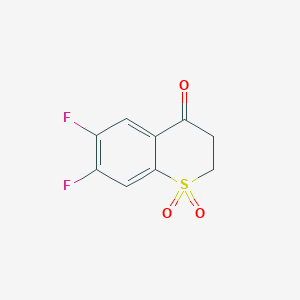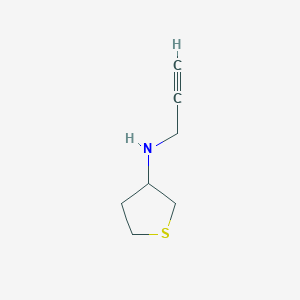
Methyl 5-bromo-2-fluoronicotinate
Übersicht
Beschreibung
Methyl 5-bromo-2-fluoronicotinate is a chemical compound with the molecular formula C7H5BrFNO2 .
Synthesis Analysis
The synthesis of Methyl 5-bromo-2-fluoronicotinate involves the use of potassium carbonate in N,N-dimethyl-formamide at 20℃ for 20 hours . Iodomethane and potassium carbonate are added to a DMF solution of 5-bromo-2-fluoronicotinic acid, and the mixture is stirred at room temperature .Molecular Structure Analysis
The InChI code for Methyl 5-bromo-2-fluoronicotinate is 1S/C7H5BrFNO2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3 . The molecular weight of the compound is 234.02 .Physical And Chemical Properties Analysis
Methyl 5-bromo-2-fluoronicotinate is a solid compound . It should be stored under an inert gas (nitrogen or Argon) at 2–8 °C .Wissenschaftliche Forschungsanwendungen
Methylation and Tautomerism
Research on compounds similar to Methyl 5-bromo-2-fluoronicotinate, such as 5-fluorocytosines, has focused on their methylation and tautomerism properties. For example, the study by Kulikowski and Shugar (1979) explored methylation and thiation of 5-fluorouracil derivatives, leading to the creation of various compounds like 1,3-dimethyl-5-fluorocytosine. This study provides insights into the chemical behavior and potential applications of such compounds in biological and pharmaceutical contexts (Kulikowski & Shugar, 1979).
Chromatographic Separation and Determination
Hu Bao-xiang's (2005) work on the separation and determination of 5-fluoronicotinic acid and ethyl 5-fluoronicotinate using high-performance liquid chromatography (HPLC) is relevant. This research demonstrates the practical application of chromatographic techniques in the analysis and quantification of fluoronicotinate derivatives, which could be extended to Methyl 5-bromo-2-fluoronicotinate (Hu, 2005).
Antiviral Nucleosides Synthesis
The synthesis of antiviral nucleosides, including 5-substituted 1-(2-deoxy-2-halogeno-beta-D-arabinofuranosyl)cytosines and uracils, as investigated by Watanabe et al. (1983), highlights another potential application area. These compounds have shown potent anti-herpes virus activity in vitro. The study's approach and findings might be applicable to the synthesis and exploration of Methyl 5-bromo-2-fluoronicotinate derivatives for antiviral purposes (Watanabe et al., 1983).
Base-Pairing Energies in DNA
Research by Yang, Wu, and Rodgers (2013) on the base-pairing energies of proton-bound homodimers of cytosine and its derivatives, including 5-fluoro- and 5-bromo-cytosine, is also of interest. This study could provide insights into the influence of Methyl 5-bromo-2-fluoronicotinate on DNA stability and its potential applications in genetic studies or drug design (Yang, Wu, & Rodgers, 2013).
Antifungal Activity
Research on 2-Methyl-8-quinolinol derivatives, including 5-, 7-, and 5,7-substituted compounds with fluoro, chloro, and bromo substituents, by Gershon, Parmegiani, and Godfrey (1972), highlights the antifungal potential of such compounds. This might suggest similar applications for Methyl 5-bromo-2-fluoronicotinate in developing antifungal agents (Gershon, Parmegiani, & Godfrey, 1972).
Safety And Hazards
Methyl 5-bromo-2-fluoronicotinate is classified under the GHS07 hazard class . The compound is associated with hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
methyl 5-bromo-2-fluoropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPLSFRRQYGYTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670548 | |
| Record name | Methyl 5-bromo-2-fluoropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-fluoronicotinate | |
CAS RN |
931105-37-2 | |
| Record name | Methyl 5-bromo-2-fluoropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-bromo-2-fluoronicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






amine](/img/structure/B1420106.png)

![3-[(Oxolan-3-ylmethyl)amino]propanenitrile](/img/structure/B1420110.png)
![2-[3-(Difluoromethoxy)phenyl]morpholine](/img/structure/B1420111.png)
amine](/img/structure/B1420112.png)


![5-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid](/img/structure/B1420119.png)
![5-Methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1420121.png)
